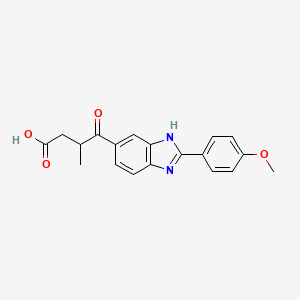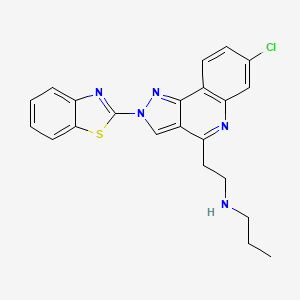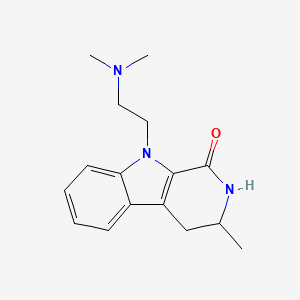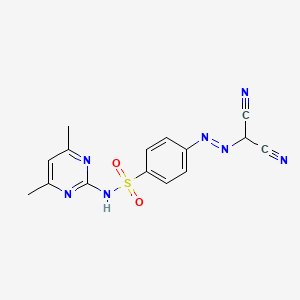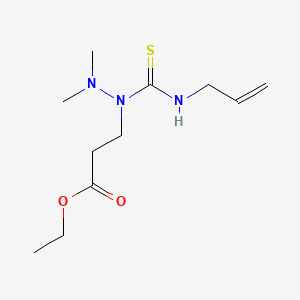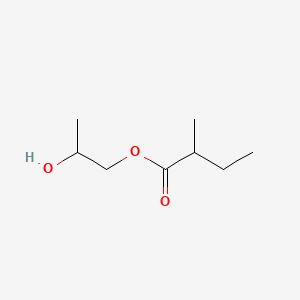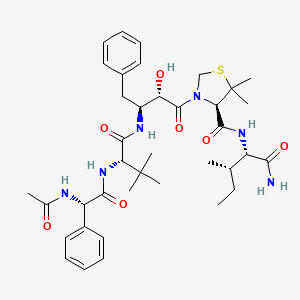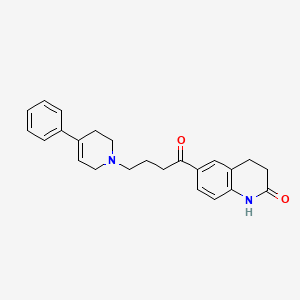
1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-germabicyclo(333)undecane hydrochloride is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane hydrochloride typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the amino and thio groups: This step involves the functionalization of the bicyclic core with amino and thio groups using reagents such as amines and thiols.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane hydrochloride can undergo various types of chemical reactions:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the bicyclic core or the functional groups.
Substitution: The amino and thio groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced bicyclic derivatives.
Substitution: Substituted amino and thio derivatives.
Scientific Research Applications
1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane hydrochloride has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Possible applications in the development of novel materials with specific properties.
Catalysis: The compound’s functional groups may make it a useful catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane hydrochloride depends on its specific application:
Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity.
Catalysis: The compound may facilitate chemical reactions by providing a suitable environment for the reactants.
Comparison with Similar Compounds
Similar Compounds
1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane hydrochloride: Similar structure but with silicon instead of germanium.
1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-stannabicyclo(3.3.3)undecane hydrochloride: Similar structure but with tin instead of germanium.
Uniqueness
1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane hydrochloride is unique due to the presence of germanium in its bicyclic structure, which can impart different chemical and physical properties compared to its silicon and tin analogs.
Properties
CAS No. |
124187-00-4 |
|---|---|
Molecular Formula |
C9H21ClGeN2O3S |
Molecular Weight |
345.42 g/mol |
IUPAC Name |
2-(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-ylsulfanyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H20GeN2O3S.ClH/c1-9(8-11)16-10-13-5-2-12(3-6-14-10)4-7-15-10;/h9H,2-8,11H2,1H3;1H |
InChI Key |
PNDFBPYKQGAGJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)S[Ge]12OCCN(CCO1)CCO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


